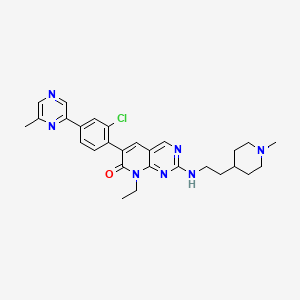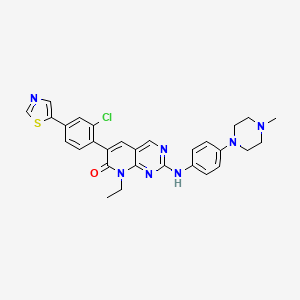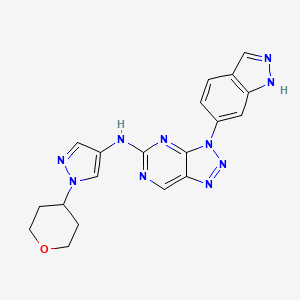
Gcn2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-92 est un composé chimique connu pour son rôle d'inhibiteur de la kinase générale de contrôle non répressible 2 (GCN2 ou EIF2AK4). Cette kinase est impliquée dans la voie de réponse au stress, en particulier dans la régulation de la synthèse protéique en conditions de privation d'acides aminés. A-92 a montré un potentiel comme agent chimiothérapeutique pour le traitement du cancer en raison de sa capacité à inhiber GCN2 avec une valeur IC50 inférieure à 0,3 micromolaire .
Applications De Recherche Scientifique
A-92 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of GCN2 and its effects on protein synthesis.
Biology: Investigated for its role in cellular stress responses and its potential to modulate metabolic pathways.
Medicine: Explored as a potential chemotherapeutic agent due to its ability to inhibit GCN2, which is implicated in cancer cell survival under nutrient-deprived conditions.
Industry: Potential applications in the development of new therapeutic agents and as a research tool in drug discovery.
Mécanisme D'action
Target of Action
Gcn2-IN-1 is a potent inhibitor of the general control nonderepressible 2 kinase (GCN2) . GCN2 is a serine/threonine-protein kinase that senses amino acid deficiencies through binding to uncharged transfer RNA (tRNA) . It plays a key role in modulating amino acid metabolism in response to nutrient deprivation .
Mode of Action
This compound interacts with GCN2 by binding to its tRNA-binding site . The activation of GCN2 involves the GCN1–GCN20 complex binding to the ribosome at the A-site via S10, ejecting deacylated tRNA from the A-site rather than E-site of the ribosome, and transferring it to GCN2, thereby relieving its autoinhibition .
Biochemical Pathways
Upon activation, GCN2 promotes the phosphorylation of eIF2α, leading to a repression of general translation and the initiation of gene reprogramming to facilitate adaptation to nutrient stress . This process is part of the integrated stress response (ISR), which responds to both extrinsic (i.e., amino acid or oxygen deprivation) and intrinsic (i.e., protein misfolding and proteotoxicity) stresses .
Result of Action
The activation of GCN2 by this compound leads to significant molecular and cellular effects. It results in the lowering of protein synthesis, allowing cells to conserve energy and nutrients, and reprogram gene expression to ameliorate stress damage and restore protein homeostasis . It also induces the expression of ATF4 targets ASNS and PSAT1 .
Action Environment
Environmental factors such as nutrient availability, UV irradiation, and oxidative stress can influence the action of this compound. Furthermore, the high concentrations of uncharged tRNAs that accumulate in starved cells favor binding to the HisRS-like domain and CTDs of GCN2, altering its conformation, relieving inhibitory interactions, and resulting in autophosphorylation of the activation loop of the enzyme, thereby ultimately activating GCN2 .
Analyse Biochimique
Biochemical Properties
Gcn2-IN-1 interacts with GCN2, inhibiting its function . GCN2 is an eIF2α kinase that rewires the metabolism of cells under amino acid starvation stress . The inhibition of GCN2 by this compound can affect various biochemical reactions, particularly those related to protein synthesis and amino acid metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By inhibiting GCN2, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in tumor cells, GCN2 helps keep cells alive while tumors undergo significant nutritional stress during tumorigenesis . Inhibiting GCN2 with this compound could potentially disrupt these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of GCN2 . GCN2 is activated by the binding of uncharged tRNAs, which results in a conformational change and GCN2 activation . By inhibiting GCN2, this compound prevents this activation, thereby influencing various downstream effects, such as changes in gene expression .
Metabolic Pathways
This compound, through its inhibition of GCN2, can influence various metabolic pathways. GCN2 plays a key role in responding to amino acid availability and can affect pathways related to protein synthesis and amino acid metabolism .
Subcellular Localization
Gcn2, the target of this compound, is known to be activated in response to stresses that occur in various subcellular locations, including the cytoplasm . Therefore, this compound would need to reach these locations to exert its inhibitory effects.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de A-92 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation d'un noyau triazolo[4,5-d]pyrimidine, suivie de modifications de groupes fonctionnels pour introduire les substituants nécessaires. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir des rendements et une pureté élevés.
Méthodes de production industrielle : La production industrielle de A-92 impliquerait probablement l'optimisation de la voie de synthèse pour maximiser l'efficacité et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de conditions de réaction évolutives. L'objectif est de produire A-92 avec une pureté et une cohérence élevées pour la recherche et les applications thérapeutiques potentielles.
Analyse Des Réactions Chimiques
Types de réactions : A-92 subit diverses réactions chimiques, notamment :
Oxydation : A-92 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur A-92, modifiant potentiellement son activité.
Substitution : Les réactions de substitution peuvent introduire différents substituants sur le noyau triazolo[4,5-d]pyrimidine, conduisant à des analogues aux propriétés variées.
Réactifs et conditions courants :
Oxydation : Agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Divers nucléophiles et électrophiles dans des conditions contrôlées.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la substitution pourrait produire une gamme d'analogues avec différents substituants.
4. Applications de la recherche scientifique
A-92 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de GCN2 et ses effets sur la synthèse protéique.
Biologie : Investigé pour son rôle dans les réponses cellulaires au stress et son potentiel à moduler les voies métaboliques.
Médecine : Exploré comme agent chimiothérapeutique potentiel en raison de sa capacité à inhiber GCN2, qui est impliqué dans la survie des cellules cancéreuses dans des conditions de privation de nutriments.
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et comme outil de recherche en découverte de médicaments.
5. Mécanisme d'action
A-92 exerce ses effets en inhibant l'activité de la kinase GCN2. GCN2 est activé dans des conditions de privation d'acides aminés, ce qui conduit à la phosphorylation du facteur d'initiation de la traduction eucaryote 2 alpha (eIF2α). Cet événement de phosphorylation réduit la synthèse protéique globale tout en augmentant sélectivement la traduction de protéines spécifiques de réponse au stress. En inhibant GCN2, A-92 empêche la phosphorylation de eIF2α, modulant ainsi la réponse cellulaire au stress et conduisant potentiellement à la mort des cellules cancéreuses dans des conditions de privation de nutriments .
Composés similaires :
A-91 : Un autre inhibiteur de GCN2 avec un noyau triazolo[4,5-d]pyrimidine similaire mais des substituants différents.
A-93 : Un composé avec un mécanisme d'action similaire mais des profils de puissance et de sélectivité différents.
Inhibiteur de GCN2 1 : Un composé structurellement distinct qui inhibe également GCN2 mais avec des propriétés pharmacocinétiques différentes.
Unicité de A-92 : A-92 est unique en raison de sa forte puissance (IC50 < 0,3 micromolaire) et de sa sélectivité pour GCN2. Sa structure spécifique permet une inhibition efficace de GCN2, ce qui en fait un outil précieux pour étudier le rôle de cette kinase dans les réponses cellulaires au stress et son potentiel comme cible thérapeutique dans le cancer .
Comparaison Avec Des Composés Similaires
A-91: Another GCN2 inhibitor with a similar triazolo[4,5-d]pyrimidine core but different substituents.
A-93: A compound with a similar mechanism of action but different potency and selectivity profiles.
GCN2 Inhibitor 1: A structurally distinct compound that also inhibits GCN2 but with different pharmacokinetic properties.
Uniqueness of A-92: A-92 is unique due to its high potency (IC50 < 0.3 micromolar) and selectivity for GCN2. Its specific structure allows for effective inhibition of GCN2, making it a valuable tool for studying the role of this kinase in cellular stress responses and its potential as a therapeutic target in cancer .
Propriétés
IUPAC Name |
3-(1H-indazol-6-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]triazolo[4,5-d]pyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N10O/c1-2-15(7-16-12(1)8-21-25-16)29-18-17(26-27-29)10-20-19(24-18)23-13-9-22-28(11-13)14-3-5-30-6-4-14/h1-2,7-11,14H,3-6H2,(H,21,25)(H,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNFLNGJQOHNPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC3=NC=C4C(=N3)N(N=N4)C5=CC6=C(C=C5)C=NN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does GCN2 activity relate to Alzheimer's disease pathogenesis?
A1: Research suggests that GCN2, a protein kinase involved in the cellular response to amino acid starvation, may play a role in Alzheimer's disease (AD). One study found that inhibiting GCN2 could reduce the production of amyloid-beta (Aβ), a key protein implicated in AD pathology []. The study demonstrated that GCN2 activity is enhanced in cells with impaired autophagy, a cellular waste disposal process often dysfunctional in AD. This enhanced GCN2 activity leads to increased expression of Presenilin-1 (PS1), a component of the γ-secretase enzyme complex responsible for Aβ production []. These findings suggest that targeting GCN2 could be a potential therapeutic strategy for AD.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
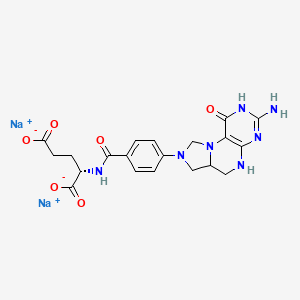
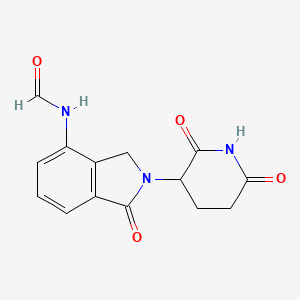
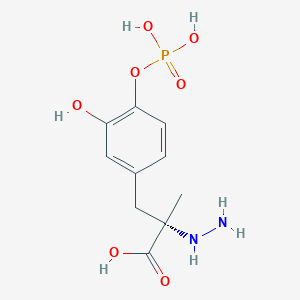
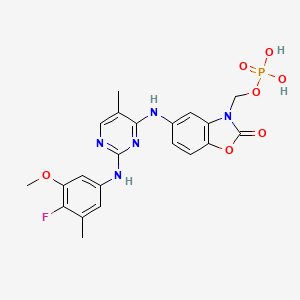

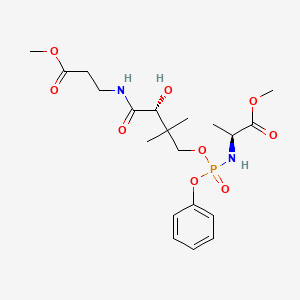

![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)
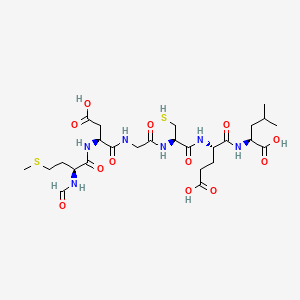
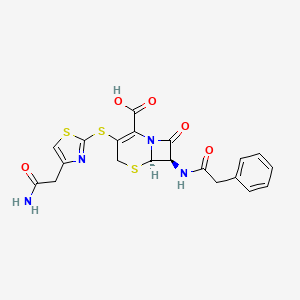
![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)
